5-Hydroxyamino-2-trifluoromethyl-phenol
Description
Historical Context and Discovery Timeline
The development of this compound must be understood within the broader historical framework of organofluorine chemistry and trifluoromethylation methodologies. Organofluorine chemistry began in the 1800s with the development of organic chemistry, when the first organofluorine compound was discovered in 1835 by Dumas and Péligot, who distilled dimethyl sulfate with potassium fluoride to obtain fluoromethane. This foundational work established the groundwork for subsequent developments in fluorinated organic compounds.
The specific investigation of trifluoromethyl groups in relationship to biological activity was first undertaken by F. Lehmann in 1927, marking a pivotal moment in understanding the unique properties of trifluoromethylated compounds. This early research laid the foundation for the systematic study of trifluoromethyl-containing molecules that would eventually include compounds such as this compound. An early comprehensive review of trifluoromethylated compounds appeared in 1958, consolidating the growing body of knowledge in this field.
The synthetic methodologies necessary for creating complex trifluoromethylated phenolic compounds evolved significantly through the work of Frédéric Swarts, who introduced antimony fluoride as a reagent in 1898. In 1862, Alexander Borodin pioneered a halogen exchange method that became fundamental to organofluorine synthesis, acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. These historical developments in synthetic methodology provided the technical foundation that would eventually enable the synthesis of specialized compounds like this compound.
Database records indicate that this compound was first catalogued in chemical databases in 2016, with subsequent modifications to its database entries occurring as recently as 2025. This timeline suggests the compound represents a relatively recent addition to the documented organofluorine chemical space, reflecting ongoing advances in synthetic organofluorine chemistry and the continued expansion of trifluoromethylated aromatic compounds.
Nomenclature and Structural Classification
This compound exhibits a systematic nomenclature that precisely describes its molecular architecture and functional group arrangement. The compound is formally designated as this compound according to International Union of Pure and Applied Chemistry naming conventions, with this nomenclature indicating the positions of substituents on the benzene ring relative to the phenolic hydroxyl group.
The molecular formula C7H6F3NO2 represents the elemental composition of the compound, encompassing seven carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been calculated as 193.12 to 193.13 grams per mole, depending on the precision of the measurement method employed. These molecular parameters place the compound within the category of small organic molecules suitable for various chemical applications.
Structural classification of this compound reveals its membership in multiple important chemical families. The compound contains a phenolic hydroxyl group, classifying it as a phenol derivative, while the presence of the hydroxylamine functional group (-NHOH) places it within the hydroxylamine class of compounds. The trifluoromethyl substituent (-CF3) at the 2-position relative to the phenolic hydroxyl group categorizes this molecule as a trifluoromethylated aromatic compound.
The International Chemical Identifier key for this compound is documented as NFSWBDZYCGKZLM-UHFFFAOYSA-N, providing a unique molecular identifier for database searches and chemical informatics applications. The compound has been assigned multiple registry numbers, including CAS number 2088942-42-9 and MDL number MFCD29918652, facilitating its identification across different chemical databases and literature sources.
Academic Significance in Organofluorine Chemistry
The academic significance of this compound stems from its representation of advanced organofluorine chemistry principles and its potential contributions to multiple research domains. Trifluoromethylated compounds have demonstrated considerable importance in pharmaceutical industry applications and agrochemical development, with several notable pharmaceutical compounds incorporating trifluoromethyl groups, including fluoxetine, mefloquine, leflunomide, and numerous other therapeutic agents. This established precedent for trifluoromethylated compounds in pharmaceutical applications highlights the potential research value of this compound.
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds represents an actively pursued area of academic research, with ongoing investigations into novel trifluoromethylation methodologies. This compound serves as an example of successful trifluoromethyl incorporation into complex aromatic systems containing multiple functional groups, demonstrating the advancement of synthetic organofluorine chemistry capabilities.
Research into trifluoromethylation reactions has evolved significantly since early methods developed by Frédéric Swarts in 1892, which utilized antimony fluoride to convert benzotrichloride into trifluoromethylated products. Modern approaches to trifluoromethylation include the use of trifluoromethyltrimethylsilane, first reported by Ingo Ruppert in 1984, and subsequently adapted by Prakash and Olah in 1989 for nucleophilic trifluoromethylation of carbonyl compounds. These methodological advances have enabled the synthesis of increasingly complex trifluoromethylated structures, exemplified by compounds such as this compound.
The hydroxylamine functional group present in this compound adds additional academic interest, as hydroxylamine derivatives represent important intermediates in organic synthesis and possess unique reactivity profiles. The combination of hydroxylamine functionality with trifluoromethyl substitution creates opportunities for investigating novel chemical transformations and exploring structure-activity relationships in organofluorine chemistry.
The compound's presence in current chemical databases and research literature indicates its recognition as a valuable research tool for investigating organofluorine chemistry principles. The availability of detailed molecular characterization data, including spectroscopic parameters and structural identifiers, facilitates its use in computational chemistry studies and structure-based research investigations. This accessibility supports ongoing academic research into trifluoromethylated aromatic compounds and their applications in various chemical disciplines.
Properties
IUPAC Name |
5-(hydroxyamino)-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)5-2-1-4(11-13)3-6(5)12/h1-3,11-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSWBDZYCGKZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NO)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyamino-2-trifluoromethyl-phenol typically involves the introduction of the hydroxyamino and trifluoromethyl groups onto a phenol ring. One common method involves the nitration of 2-trifluoromethylphenol followed by reduction to introduce the hydroxyamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
5-Hydroxyamino-2-trifluoromethyl-phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Hydroxyamino-2-trifluoromethyl-phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects: Trifluoromethyl vs. Methyl Groups
- Key Differences:
- The trifluoromethyl group in 5-Hydroxyamino-2-trifluoromethyl-phenol increases the compound’s lipophilicity (logP ≈ 2.8 vs. 1.5 for methyl) and acidity (pKa of phenolic OH: ~8.2 vs. ~10.2 for methyl analog) due to -CF₃’s electron-withdrawing nature.
- The hydroxyamino group (-NHOH) introduces redox activity (e.g., susceptibility to oxidation to nitroso derivatives), unlike the -NH₂ group in 5-Amino-2-Methyl Phenol .
Amino Group Modifications: Hydroxyethylamino vs. Hydroxyamino
- 5-[(2-Hydroxyethyl)amino]-2-methylphenol (CAS 55302-96-0, ): Structure: Features a hydroxyethylamino (-NH-CH₂CH₂OH) substituent at the 5-position and a methyl group at the 2-position. Key Differences:
- The hydroxyethylamino group enhances water solubility (logP ≈ 0.9) compared to this compound (logP ≈ 2.8).
- The hydroxyamino group in the target compound may exhibit stronger chelation with metal ions, relevant in catalytic or biological applications .
Bulky Substituents and Fluorination
- 5-Amino-2-(3-ethyl-2,2-dimethylpentan-3-yl)-4-fluoro-phenol (CAS 873055-52-8, ): Structure: Contains a bulky alkyl group (3-ethyl-2,2-dimethylpentan-3-yl) at the 2-position and a fluorine atom at the 4-position. Key Differences:
- The trifluoromethyl group in the target compound provides steric hindrance but less than the bulky alkyl group in this analog.
- Fluorine at the 4-position in the analog increases electronegativity locally, whereas the -CF₃ group in the target compound affects the entire aromatic ring’s electron density .
Fluorinated Phenols with Heterocyclic Moieties
- [5-(Hydroxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol (CAS 344266-46-2, ): Structure: A thiazole ring with hydroxymethyl groups and a 4-CF₃-phenyl substituent. Key Differences:
- The thiazole ring introduces π-deficient character, altering reactivity compared to the phenol ring in the target compound.
- Both compounds share the -CF₃ group, but the hydroxymethyl groups in the thiazole derivative prioritize solubility over the hydroxyamino group’s redox activity in the target compound .
Data Table: Comparative Properties of Selected Compounds
| Compound Name | Substituents (Position) | Molecular Weight | logP (Predicted) | Key Functional Groups | Biological Relevance |
|---|---|---|---|---|---|
| This compound | -NHOH (5), -CF₃ (2) | ~197.1 | 2.8 | Hydroxyamino, Trifluoromethyl | Antioxidant potential |
| 5-Amino-2-Methyl Phenol | -NH₂ (5), -CH₃ (2) | ~139.1 | 1.5 | Amino, Methyl | Intermediate in dye synthesis |
| 5-[(2-Hydroxyethyl)amino]-2-methylphenol | -NH-CH₂CH₂OH (5), -CH₃ (2) | ~183.2 | 0.9 | Hydroxyethylamino | Cosmetic preservatives |
| 5-Amino-4-fluoro-2-bulky alkyl phenol | -NH₂ (5), -C₈H₁₇ (2), -F (4) | 253.4 | 4.2 | Bulky alkyl, Fluoro | Lipophilic drug candidate |
Biological Activity
5-Hydroxyamino-2-trifluoromethyl-phenol (commonly referred to as "compound X") is a phenolic compound that has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a hydroxyl group (-OH), an amino group (-NH2), and a trifluoromethyl group (-CF3) attached to a phenolic ring. This unique composition is believed to contribute to its diverse biological properties.
The biological activity of this compound is thought to involve several mechanisms:
- Antioxidant Activity : The hydroxyl group can donate electrons, thereby neutralizing free radicals and reducing oxidative stress.
- Enzyme Inhibition : The amino group may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Cell Signaling Modulation : The trifluoromethyl group may enhance the compound's ability to interact with cellular receptors, influencing various signaling pathways.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial effects against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceuticals.
- Anticancer Activity : Preliminary research indicates that this compound may inhibit the proliferation of cancer cells, particularly in leukemia models. The compound demonstrated IC50 values in the low micromolar range against L1210 mouse leukemia cells, indicating potent growth inhibition .
- Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
Case Studies and Experimental Data
A selection of studies highlights the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values in the range of 10-20 µg/mL. |
| Study 2 | Anticancer Activity | Inhibited L1210 cell proliferation with an IC50 value of approximately 5 µM. |
| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha levels in vitro by 30% at a concentration of 10 µM. |
Mechanistic Insights
The following mechanisms have been proposed based on experimental observations:
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties were confirmed through DPPH radical scavenging assays, where the compound showed a scavenging rate of over 70% at higher concentrations.
- Cell Cycle Arrest : Flow cytometry analysis indicated that treated cancer cells exhibited G1 phase arrest, suggesting a mechanism for growth inhibition.
Q & A
Basic: What are the common synthetic routes for 5-Hydroxyamino-2-trifluoromethyl-phenol, and how are reaction conditions optimized?
The synthesis typically involves electrophilic aromatic substitution to introduce functional groups (e.g., trifluoromethyl, hydroxyamino) onto a phenol backbone. A key step is the controlled introduction of the trifluoromethyl group using reagents like trifluoromethylating agents under anhydrous conditions to avoid side reactions . Optimization includes:
- Temperature control : Reactions are often conducted at 0–25°C to balance reactivity and stability of intermediates.
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) may enhance regioselectivity .
- Purification : Column chromatography (silica gel) or recrystallization is used to isolate the product, monitored by TLC or HPLC .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for structural elucidation?
Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects . To address this:
- Perform variable-temperature NMR to assess dynamic behavior .
- Compare computational (DFT) predictions of spectroscopic properties with experimental data to validate assignments .
- Use X-ray crystallography (if crystalline) for unambiguous structural confirmation, as demonstrated in related trifluoromethylphenol derivatives .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹⁹F NMR to confirm substitution patterns and hydrogen bonding (e.g., hydroxyamino proton at δ 8–10 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula and detect impurities.
- HPLC-PDA/UV : For purity assessment, especially when synthesizing batches for biological testing .
Advanced: How can researchers design experiments to study the compound’s stability under varying pH and temperature?
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C, sampling at intervals (0, 7, 14 days).
- Analytical endpoints : Use HPLC to quantify degradation products and kinetic modeling (Arrhenius plots) to predict shelf life .
- Light sensitivity : Conduct studies under UV/visible light to assess photodegradation, referencing protocols for nitrophenol derivatives .
Basic: What are the primary research applications of this compound in medicinal chemistry?
- Antimicrobial activity : Preliminary screening via microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Enzyme inhibition : Testing against cytochrome P450 isoforms or kinases using fluorogenic substrates .
Advanced: How can computational methods guide the study of its mechanism of action?
- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial DHFR), validated by experimental IC₅₀ values .
- MD simulations : Simulate ligand-receptor interactions over 100 ns to assess stability and identify critical binding residues .
Basic: What precautions are necessary for handling and storing this compound?
- Storage : Keep at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the hydroxyamino group .
- PPE : Use nitrile gloves and fume hoods to avoid dermal exposure, as recommended for halogenated phenols .
Advanced: How should researchers address conflicting bioactivity data across studies?
- Meta-analysis : Apply PRISMA guidelines to systematically evaluate experimental variables (e.g., cell lines, assay conditions) .
- Dose-response reevaluation : Reproduce assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
Basic: What strategies are recommended for literature reviews on this compound?
- Search strings : Use tailored terms like "(this compound) AND (synthesis OR bioactivity)" in PubMed/SciFinder, following EFSA’s systematic review methodology .
- Gray literature : Include preprints and conference abstracts via Dimensions.ai to capture emerging data .
Advanced: How can researchers design a structure-activity relationship (SAR) study for derivatives?
- Scaffold modification : Synthesize analogs with varying substituents (e.g., Cl, Br, methyl) at the 2- and 5-positions .
- Multivariate analysis : Use PCA or PLS regression to correlate electronic (Hammett σ) or steric parameters with bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
